Unii-F690WK9XQ6
Overview
Description
. This compound is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a butene backbone. Its unique structure and properties make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the fluorination of 2-chloro-2-butene using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures and pressures to ensure complete conversion and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,1,1,4,4,4-hexafluoro-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Dehalogenated alkenes or alkanes.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
2-chloro-1,1,1,4,4,4-hexafluoro-2-butene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The presence of halogen atoms can enhance its reactivity and binding affinity to specific targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-hexafluoropropane
- 1-chloro-1,1-difluoroethane
- 2-chloro-1,1,1-trifluoroethane
Uniqueness
2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
(E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXZBKMHPULY-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Cl)\C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7736-43-8 | |
Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007736438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F690WK9XQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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